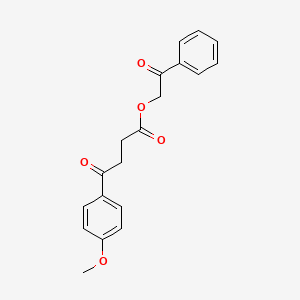
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential as a research tool. This compound has been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation.
Wirkmechanismus
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. When this compound binds to these receptors, it can activate or inhibit their activity, depending on the specific receptor and the concentration of the compound. This can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Pain relief: this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
2. Appetite regulation: this compound has been shown to stimulate appetite, making it a potential candidate for the treatment of anorexia and other eating disorders.
3. Mood regulation: this compound has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its high potency, which allows researchers to use lower doses of the compound and minimize potential side effects. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are many potential future directions for 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate research, including:
1. Development of new analogs: Researchers could develop new analogs of this compound with different chemical structures and properties to explore the full range of possibilities for this class of compounds.
2. Clinical trials: Researchers could conduct clinical trials to determine the safety and efficacy of this compound and its analogs in humans.
3. Mechanistic studies: Researchers could conduct mechanistic studies to better understand the specific biochemical and physiological effects of this compound on the endocannabinoid system and other systems in the body.
4. Drug discovery: Researchers could use this compound as a starting point for the discovery of new drugs that target the endocannabinoid system and other systems in the body.
Synthesemethoden
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction yields 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)but-2-enoate, which is then reacted with ethyl 4-chlorobutanoate in the presence of a base and a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. By studying the effects of this compound on these receptors, researchers can gain insights into the role of the endocannabinoid system in pain sensation, appetite, and mood regulation.
Eigenschaften
IUPAC Name |
phenacyl 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-23-16-9-7-15(8-10-16)17(20)11-12-19(22)24-13-18(21)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNQIBNIUQKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5012341.png)
![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5012382.png)
![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)